Cas no 88687-05-2 (Benzene, 1,2-dibromo-3,4,5,6-tetrakis(bromomethyl)-)
88687-05-2 structure
Product Name:Benzene, 1,2-dibromo-3,4,5,6-tetrakis(bromomethyl)-
CAS No:88687-05-2
MF:C10H8Br6
MW:607.594518661499
CID:624627
PubChem ID:13238002
Update Time:2025-04-19
Benzene, 1,2-dibromo-3,4,5,6-tetrakis(bromomethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,2-dibromo-3,4,5,6-tetrakis(bromomethyl)-
- 1,2-dibromo-3,4,5,6-tetrakis(bromomethyl)benzene
- DTXSID70531033
- 88687-05-2
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- Inchi: 1S/C10H8Br6/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13/h1-4H2
- InChI Key: ZELLHYGJXAJFET-UHFFFAOYSA-N
- SMILES: BrC1C(=C(CBr)C(CBr)=C(CBr)C=1CBr)Br
Computed Properties
- Exact Mass: 607.56648g/mol
- Monoisotopic Mass: 601.57263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 0Ų
Benzene, 1,2-dibromo-3,4,5,6-tetrakis(bromomethyl)- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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